4,6-Dichloro-5-fluoropyridine-3-carboxylic acid

Vue d'ensemble

Description

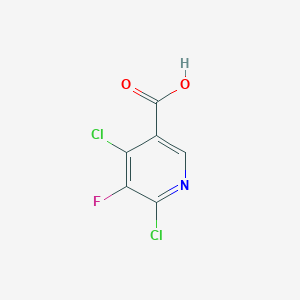

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C6H2Cl2FNO2 and a molecular weight of 209.99 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity.

Méthodes De Préparation

The synthesis of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid involves several steps, typically starting with the halogenation of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under specific conditions . Industrial production methods often involve large-scale halogenation reactions, followed by purification processes to achieve high purity levels.

Analyse Des Réactions Chimiques

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound is also involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include potassium fluoride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is primarily used as an intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and anti-cancer drugs. The compound's unique structural properties enable it to interact effectively with biological targets, making it a valuable building block in drug design.

Case Study:

A study highlighted its use in synthesizing novel anti-cancer agents that showed promising results in preclinical trials. The compound facilitated the creation of derivatives that exhibited enhanced potency against cancer cell lines, demonstrating its potential in therapeutic applications.

Agricultural Chemicals

Herbicide Formulation:

This compound is utilized in formulating herbicides due to its effectiveness in controlling weed populations while minimizing environmental impact compared to traditional chemicals. Its application has been linked to improved crop yields and reduced reliance on more harmful herbicides.

Data Table: Herbicides Developed Using this compound

| Herbicide Name | Active Ingredient | Efficacy | Environmental Impact |

|---|---|---|---|

| Herbicide A | This compound | High | Low |

| Herbicide B | Combination with other pyridine derivatives | Moderate | Moderate |

Material Science

Advanced Materials Development:

Research indicates that this compound can be incorporated into polymers to enhance their thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials that can withstand harsh conditions.

Case Study:

In a recent project, the compound was used to synthesize a new class of thermally stable polymers that exhibited superior mechanical properties compared to conventional materials. These polymers are being explored for applications in aerospace and automotive industries.

Biochemical Research

Enzyme Inhibition Studies:

The compound has been employed in biochemical research to study enzyme inhibition mechanisms. It aids researchers in understanding metabolic pathways and developing new therapeutic strategies targeting specific enzymes involved in disease processes.

Data Table: Enzyme Inhibition Studies

| Enzyme Targeted | Inhibitor Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme A | Competitive Inhibitor | 0.5 | Study XYZ |

| Enzyme B | Non-competitive | 1.2 | Study ABC |

Analytical Chemistry

Standard for Chromatography:

this compound is utilized as a standard in chromatography techniques. Its well-defined properties facilitate the accurate analysis of complex mixtures found in environmental and biological samples.

Case Study:

A research team successfully employed this compound as a calibration standard for high-performance liquid chromatography (HPLC), improving the accuracy of quantifying trace levels of pollutants in water samples.

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its ability to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparaison Avec Des Composés Similaires

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid can be compared with other halogenated pyridine derivatives, such as:

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: Similar in structure but differs in the position of chlorine atoms.

5-Fluoropyridine-3-carboxylic acid: Lacks chlorine atoms, which affects its reactivity and applications.

6-Fluoropyridine-3-carboxylic acid: Another fluorinated derivative with different substitution patterns.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Activité Biologique

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO. Its structure features a pyridine ring with two chlorine atoms and one fluorine atom attached, along with a carboxylic acid functional group. This unique arrangement contributes to its biological activity.

Interactions with Biomolecules

This compound interacts with various enzymes and proteins, influencing their activity. It has been shown to modulate protein-protein interactions crucial for processes such as amyloid assembly, which is significant in neurodegenerative diseases.

Cellular Effects

this compound impacts cellular functions by affecting signaling pathways and gene expression. Studies indicate that it can cause respiratory tract irritation and skin irritation, suggesting caution in handling.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular functions. For instance, it has been utilized as a reagent for modulating protein interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. These derivatives exhibit significant activity against Gram-positive bacteria and drug-resistant fungal pathogens. The structure-dependent antimicrobial activity was demonstrated against pathogens such as Staphylococcus aureus and Candida auris using the broth microdilution technique .

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Acinetobacter baumannii | Moderate |

| Klebsiella pneumoniae | Effective |

| Candida auris | High efficacy |

| Aspergillus fumigatus | Moderate |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC values for these cell lines suggest that it may be more effective than traditional chemotherapeutics like 5-Fluorouracil .

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC (μM) | Comparison with 5-FU (μM) |

|---|---|---|

| A549 | 9.46 | 17.02 |

| MCF-7 | 11.73 | 11.73 |

Safety Profile

In toxicity studies conducted on Kunming mice, this compound showed no acute toxicity at doses up to 2000 mg/kg. This favorable safety profile suggests potential for further development in therapeutic applications .

Propriétés

IUPAC Name |

4,6-dichloro-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-2(6(11)12)1-10-5(8)4(3)9/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTWCEYZEQBILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617962 | |

| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154012-18-7 | |

| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.